molecular formula C11H17NO B1452701 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 1000931-18-9

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B1452701
CAS No.: 1000931-18-9
M. Wt: 179.26 g/mol
InChI Key: RJBDOXZFASAJEV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and allows for the direct synthesis of the compound from readily available precursors.

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropyl-3-azabicyclo[33

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Hydroxylamine and hydrazine hydrate are typical reagents for substitution reactions.

Major Products

    Oxidation: Oxides of the parent compound.

    Reduction: Various stereoisomers depending on the reducing agent and conditions.

    Substitution: Oximes, hydrazones, and azines.

Scientific Research Applications

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDOXZFASAJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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